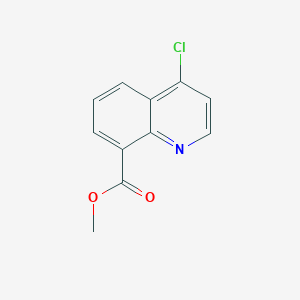

Methyl 4-chloroquinoline-8-carboxylate

CAS No.: 1416440-14-6

Cat. No.: VC7365280

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416440-14-6 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 |

| IUPAC Name | methyl 4-chloroquinoline-8-carboxylate |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 |

| Standard InChI Key | ZXZRJIYXWZTSJH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=C(C=CN=C21)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Characterization

Methyl 4-chloroquinoline-8-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The substitution pattern—chlorine at position 4 and a methyl ester at position 8—confers distinct electronic and steric properties. The compound’s IUPAC name, methyl 4-chloroquinoline-8-carboxylate, reflects its functional groups and substitution pattern.

Key physicochemical properties include:

-

Molecular formula:

-

Molecular weight: 221.64 g/mol

-

Appearance: Solid with a clear crystalline structure

-

Storage: Requires refrigeration at 2–7°C due to its hazardous classification

The compound’s stability under refrigerated conditions suggests sensitivity to thermal degradation, a common trait among ester-containing molecules. Its solubility profile is likely influenced by the polar ester group and the hydrophobic quinoline core, rendering it soluble in organic solvents like dimethylformamide (DMF) and chloroform .

Synthesis and Optimization

Reaction Pathways and Conditions

The synthesis of methyl 4-chloroquinoline-8-carboxylate is inferred from methodologies used for analogous compounds. A plausible route involves:

-

Chlorination: Introduction of chlorine at position 4 using phosphorus oxychloride () under reflux conditions .

-

Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid).

For example, the synthesis of methyl 4-chloroquinoline-7-carboxylate (CAS: 178984-69-5) achieved an 86% yield by treating 4-oxo-1,4-dihydroquinoline-7-carboxylate with and diisopropylethylamine at 120°C for 30 minutes, followed by esterification . Adapting this protocol for the 8-carboxylate isomer would require adjusting the starting material’s substitution pattern.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

-

Regioselectivity: Ensuring precise substitution at the 4- and 8-positions without side reactions.

-

Purification: Separating isomers or by-products via chromatography or crystallization.

-

Cost Efficiency: Scaling up while maintaining high yields (>80%) and minimizing waste .

Continuous flow reactors and catalytic systems may enhance efficiency, though specific data for this compound remain scarce.

Structural and Electronic Analysis

Quantum Chemical Insights

Density functional theory (DFT) calculations on similar quinolines reveal that electron-withdrawing groups (e.g., –Cl) reduce the ring’s electron density, influencing reactivity in electrophilic substitution reactions. The ester group at position 8 introduces steric hindrance, potentially directing further substitutions to less crowded positions .

Comparative Analysis with Analogues

Table 1 contrasts methyl 4-chloroquinoline-8-carboxylate with related derivatives:

The methyl ester at position 8 in the target compound may enhance metabolic stability compared to free carboxylic acids, a desirable trait in drug design .

Biological Activity and Mechanistic Studies

Anticancer Mechanisms

Quinoline derivatives interfere with DNA replication and topoisomerase enzymes. Methyl 8-bromo-4-chloroquinoline-2-carboxylate, a brominated analog, demonstrates cytotoxicity against HeLa cells (IC: 12.4 µM) by inducing apoptosis. Structural similarities suggest that the 8-carboxylate derivative may share these mechanisms, warranting cytotoxicity assays.

Neuropharmacological Applications

Quinoline scaffolds are explored for neurodegenerative disease treatment. The ester group in methyl 4-chloroquinoline-8-carboxylate could facilitate blood-brain barrier penetration, making it a candidate for targeting amyloid-beta aggregates in Alzheimer’s disease .

Future Research Directions

Synthetic Chemistry Innovations

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral quinoline derivatives for drug discovery.

-

Green Chemistry Approaches: Utilizing microwave irradiation or biocatalysts to improve reaction efficiency and sustainability .

Biological Screening

-

High-Throughput Assays: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Structure-Activity Relationship (SAR) Studies: Modifying the ester group (e.g., replacing methyl with ethyl or benzyl) to optimize potency and pharmacokinetics.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume